molecular formula C24H30N4O5 B010321 Lisuride maleate CAS No. 19875-60-6

Lisuride maleate

Cat. No.: B010321
CAS No.: 19875-60-6
M. Wt: 454.5 g/mol
InChI Key: CVQFAMQDTWVJSV-LQGIQHHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

  • Parkinson’s Disease : Activation of specific dopamine receptors is thought to be responsible for lisuride’s effectiveness in managing Parkinson’s symptoms. It delays the need for levodopa until lisuride becomes insufficient .
  • Prolactin Suppression : Lisuride effectively lowers prolactin levels, making it useful in conditions associated with hyperprolactinemia .
  • Migraine : Interactions with serotonin receptors contribute to its efficacy in preventing migraine attacks .

Safety and Hazards

  • Side Effects : Common side effects include nausea, vomiting, dizziness, headache, fatigue, gastrointestinal disturbances, nasal congestion, and hypotension. Serious side effects (e.g., cardiac or pulmonary fibrosis) are extremely rare .
  • Long-Term Use : Rarely, long-term use may lead to serious adverse effects, but these occurrences are infrequent .

Biochemical Analysis

Biochemical Properties

Lisuride Maleate interacts with various enzymes, proteins, and other biomolecules. It acts as an agonist at dopamine D2, D3, and D4 receptors, and some serotonin receptors . It may also act as an antagonist at dopamine D1 receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways. It binds to the 5-HT (1A) and 5-HT (2A/2C) receptors, and it is thought to bind to the dopamine receptor and act as a dopamine agonist . This interaction can influence gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is thought to bind to the dopamine receptor and act as a dopamine agonist . It also binds to the 5-HT (1A) and 5-HT (2A/2C) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in acromegalic patients, the prolactin-lowering effects of this compound become stronger with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with dopamine and serotonin receptors, which are involved in various metabolic pathways .

Transport and Distribution

It is known to bind to various receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known to bind to various receptors, which could influence its localization to specific compartments or organelles .

Preparation Methods

Lisuride maleate is synthesized through a series of chemical reactions starting from iso-lysergic acid. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Properties

CAS No.

19875-60-6

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1

InChI Key

CVQFAMQDTWVJSV-LQGIQHHOSA-N

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

19875-60-6

Pictograms

Acute Toxic

Related CAS

18016-80-3 (Parent)
110-16-7 (Parent)

Synonyms

Arolac
Carbamide, Methylergol
Cuvalit
Dopergin
Dopergine
Hydrochloride, Lisuride
Hydrogen Maleate, Lysuride
Lisuride
Lisuride Hydrochloride
Lisuride Maleate
Lisuride Maleate (1:1)
Lisuride Maleate, (8beta)-Isomer
Lisuride Mesylate
Lisuride Phosphate (1:1)
Lisuride, (8alpha)-(+-)-Isomer
Lysenyl
Lysurid
Lysuride Hydrogen Maleate
Maleate, Lisuride
Mesylate, Lisuride
Methylergol Carbamide
Revanil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisuride maleate
Reactant of Route 2
Lisuride maleate
Reactant of Route 3
Lisuride maleate
Reactant of Route 4
Lisuride maleate
Reactant of Route 5
Lisuride maleate
Reactant of Route 6
Lisuride maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.